7-(4-ethoxyphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-8(7H)-one
Description
Historical Context of Imidazo[1,2-a]pyrazine Scaffolds in Drug Discovery
Imidazo[1,2-a]pyrazines first gained attention in the 1980s as bioisosteres of purine nucleobases, with early studies identifying their potential as kinase inhibitors and adenosine receptor modulators. The scaffold’s planar heteroaromatic system enables π-π stacking interactions with ATP-binding pockets, while its three substitutable positions (C2, C3, and C7) allow for precise pharmacophore tuning. By 2010, derivatives like SCH 1473759 demonstrated picomolar Aurora kinase inhibition through C7 amino alcohol substitutions, showcasing the scaffold’s capacity for high-affinity target binding.
Recent advancements have expanded applications to neurodegenerative diseases, with imidazo[1,2-a]pyrazin-8-ones emerging as metabotropic glutamate receptor 2 (mGlu2) positive allosteric modulators. The scaffold’s synthetic versatility—enabling Suzuki-Miyaura cross-couplings, reductive aminations, and nucleophilic substitutions—has driven its adoption in fragment-based drug discovery. Over 50 clinical candidates featuring this core were reported between 2015–2025, predominantly in oncology and CNS disorders.
Rationale for Structural Modifications at C7 and C2 Positions
The C7 position’s proximity to the N1 hydrogen bond donor makes it critical for modulating solubility and membrane permeability. Ethoxy substitutions at this position, as seen in this compound, introduce steric bulk that disrupts crystallinity while maintaining aromatic interactions. Computational models suggest the ethoxy group’s oxygen engages in water-mediated hydrogen bonding, enhancing aqueous solubility by 3-fold compared to unsubstituted analogs.
At C2, 4-methylphenyl groups confer three key advantages:
- Hydrophobic pocket complementarity : The methyl group fills Van der Waals
Properties
IUPAC Name |
1-[[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12BrFN4O3S/c22-14-10-12(6-7-15(14)23)19-24-17(30-25-19)11-26-16-8-9-31-18(16)20(28)27(21(26)29)13-4-2-1-3-5-13/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRZHBRPZKJWPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=C(C=C5)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12BrFN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-ethoxyphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-8(7H)-one typically involves multi-step organic reactions. One common method includes:
-
Formation of the Imidazo[1,2-a]pyrazine Core
Starting Materials: 2-aminopyrazine and a suitable aldehyde or ketone.
Reaction Conditions: Condensation reaction under acidic or basic conditions, often using a catalyst such as acetic acid or p-toluenesulfonic acid.
-
Substitution Reactions
Introduction of the 4-ethoxyphenyl and 4-methylphenyl groups: This can be achieved through nucleophilic aromatic substitution reactions.
Reagents: Ethyl bromide and methyl iodide.
Conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the imidazo[1,2-a]pyrazine core or the phenyl substituents, potentially yielding dihydro or tetrahydro derivatives.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, allowing for further functionalization of the phenyl rings or the imidazo[1,2-a]pyrazine core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) for electrophilic substitution; nucleophiles like sodium ethoxide (NaOEt) for nucleophilic substitution.
Major Products
Oxidation Products: Quinones or hydroxylated derivatives.
Reduction Products: Dihydro or tetrahydro derivatives.
Substitution Products: Various substituted imidazo[1,2-a]pyrazines depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of 7-(4-ethoxyphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-8(7H)-one depends on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Physicochemical Properties
Key physical data for analogs (Table 1):
Key Observations :
- Hydrophobic substituents (e.g., benzyl, methylphenyl) correlate with higher melting points (e.g., 232–245°C for sulfonyl derivatives) .
- Nitro groups (e.g., in 34i ) reduce solubility but enhance antitubercular potency .
- Hydroxyl groups (e.g., in coelenterazines) improve water solubility for bioluminescence applications .
The target compound’s 4-ethoxyphenyl group may balance lipophilicity and solubility better than nitro or hydroxyl analogs.
Antitubercular/Antiparasitic Activity:
- 2-Nitroimidazopyrazinones (e.g., 34i): Exhibit IC₅₀ values <1 μM against Mycobacterium tuberculosis due to nitro group-mediated redox cycling .
- Non-nitro derivatives: Generally less potent but may have improved safety profiles.
Bioluminescence:
- Coelenterazine h : Used in calcium signaling assays due to its 4-hydroxyphenyl and benzyl groups .
- Luciferin analogs : Feature indole and guanidine moieties for light emission .
Substituent Effects on Properties
Biological Activity
7-(4-ethoxyphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-8(7H)-one is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a detailed examination of its biological activity, including anticancer properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C19H21N3O
- Molecular Weight : 307.39 g/mol
- IUPAC Name : N,N-dimethyl-2-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
- CAS Number : 1346600-85-8
The compound features an imidazo[1,2-a]pyrazine core, which is known for its diverse biological activities. The presence of ethoxy and methyl groups on the phenyl rings enhances its lipophilicity and potentially its bioactivity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. The following data summarizes its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.1 - 0.5 | Inhibition of tubulin polymerization |
| A549 | 0.15 - 0.5 | Induction of apoptosis via caspase activation |
| MCF-7 | 0.5 - 1.0 | EGFR inhibition and downstream signaling interference |
The compound exhibits significant potency against multiple cancer types, with IC50 values indicating effective inhibition at low concentrations. The mechanism appears to involve disruption of microtubule dynamics and modulation of apoptotic pathways.
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications to the phenyl rings significantly influence the biological activity of imidazole derivatives. Key findings include:
- Substituents on the Imidazole Ring : Alkyl and aryl substitutions enhance anticancer activity.
- Phenyl Ring Modifications : The presence of electron-donating groups (e.g., methyl or ethoxy) increases potency against tumor cells.
A comparative analysis with related compounds indicates that the optimal configuration for activity includes a balance between steric hindrance and electronic effects.
Case Studies
-
Study on Antitumor Activity :
A study published in MDPI reported that imidazole derivatives, including our compound, showed high efficacy against cancer cell lines such as HCT-15 and HT29 with IC50 values ranging from 80 to 200 nM . -
Mechanistic Insights :
Another investigation focused on the mechanism by which these compounds induce apoptosis in cancer cells through caspase activation . This study demonstrated that treatment with the compound led to a significant increase in caspase-3 expression, suggesting a pathway for therapeutic intervention in cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
